Bromohydroxyacetone phosphate

Description

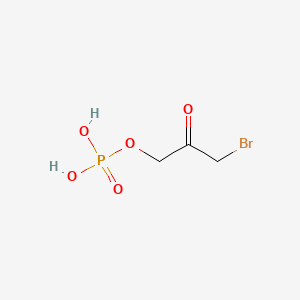

Structure

2D Structure

3D Structure

Properties

CAS No. |

24472-75-1 |

|---|---|

Molecular Formula |

C3H6BrO5P |

Molecular Weight |

232.95 g/mol |

IUPAC Name |

(3-bromo-2-oxopropyl) dihydrogen phosphate |

InChI |

InChI=1S/C3H6BrO5P/c4-1-3(5)2-9-10(6,7)8/h1-2H2,(H2,6,7,8) |

InChI Key |

QXVSTTOPPFAZGJ-UHFFFAOYSA-N |

SMILES |

C(C(=O)CBr)OP(=O)(O)O |

Canonical SMILES |

C(C(=O)CBr)OP(=O)(O)O |

Other CAS No. |

24472-75-1 |

Synonyms |

bromohydroxyacetone phosphate |

Origin of Product |

United States |

Synthetic Methodologies for Bromohydroxyacetone Phosphate Research

Laboratory-Scale Synthesis of Bromohydroxyacetone Phosphate (B84403)

The laboratory synthesis of bromohydroxyacetone phosphate is a multi-step process that begins with more readily available starting materials. While detailed, step-by-step protocols are often specific to individual research laboratories, the general approach involves the phosphorylation of a dihydroxyacetone precursor followed by bromination.

One established method for the synthesis of the related, and often precursor, dihydroxyacetone phosphate (DHAP) involves the phosphorylation of dihydroxyacetone. lookchem.com This can be achieved using various phosphorylating agents. The subsequent step, the selective bromination of the dihydroxyacetone phosphate molecule, presents a chemical challenge to ensure the bromine atom is introduced at the desired position without significant side reactions. The stability of this compound is a key consideration during its synthesis and purification, as it is known to be relatively stable in aqueous solutions below pH 6.5. researchgate.net Purification of the final product often employs techniques like paper electrophoresis at a low pH to separate it from inorganic phosphate and to minimize hydrolysis to dihydroxyacetone phosphate. researchgate.net

The concentration of the synthesized this compound can be determined through several methods. One approach is an enzymatic assay where the compound is hydrolyzed to dihydroxyacetone phosphate at a high pH (e.g., pH 10.5), and the resulting dihydroxyacetone phosphate is then quantified enzymatically. researchgate.net Another method involves a "titration" against a known concentration of its target enzyme, triose phosphate isomerase. researchgate.net

Preparation of Isotopic Analogs of this compound for Mechanistic Investigations

Isotopic labeling is a powerful technique used to trace the path of molecules through biochemical reactions and to elucidate reaction mechanisms. wikipedia.org In the study of triose phosphate isomerase, isotopically labeled this compound has been instrumental.

Specifically, Bromohydroxyacetone [³²P]phosphate has been synthesized to investigate the covalent modification of the enzyme's active site. researchgate.net The synthesis of this radiolabeled analog involves the use of [³²P]orthophosphate. The general procedure starts with evaporating a solution of [³²P]orthophosphate. Crystalline orthophosphoric acid in an organic solvent like ether is then allowed to reach isotopic equilibrium with the radioactive residue. researchgate.net This isotopically labeled phosphoric acid can then be used in the phosphorylation step of the this compound synthesis, resulting in a product where the phosphate group is radioactive. This allows for sensitive detection and quantification of the label's incorporation into the enzyme.

The use of stable isotopes, such as ¹³C or ¹⁸O, is another approach for mechanistic studies, often analyzed by mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy. wikipedia.orgnih.gov While the synthesis of this compound specifically labeled with stable isotopes is not detailed in the provided information, the general principles of isotopic labeling would apply. This would involve starting with a precursor molecule already enriched with the desired isotope.

| Isotopic Analog | Isotope | Purpose in Research |

| Bromohydroxyacetone [³²P]phosphate | ³²P | Tracing the covalent attachment to the active site of triose phosphate isomerase. researchgate.net |

Derivatization Strategies for Specific Research Applications

Derivatization in this context refers to the chemical modification of this compound to create analogs with altered properties for specific research purposes, such as probing enzyme-substrate interactions or developing new inhibitors. While specific derivatization strategies for this compound are not extensively detailed, the synthesis of analogs of the closely related dihydroxyacetone phosphate (DHAP) provides insight into potential modifications. harvard.edu

These strategies can be adapted to create a variety of this compound derivatives. For instance, modifications can be made to the carbon backbone or the hydroxyl group. The synthesis of analogs such as 3-azidohydroxyacetone 1-phosphate and 3-(acetylamino)hydroxyacetone 1-phosphate from DHAP precursors demonstrates that functional groups can be introduced at the C3 position. harvard.edu A similar approach could potentially be applied to a brominated precursor to yield novel this compound derivatives.

Another synthetic strategy that could be considered a form of derivatization is the introduction of the phosphate group via the reaction of a diazo ketone with dibenzyl phosphate. harvard.edu This method offers a different route to phosphorylated ketones and could potentially be adapted for the synthesis of this compound and its derivatives.

The purpose of such derivatization would be to explore the structure-activity relationship of the inhibitor with its target enzyme. By systematically altering parts of the this compound molecule, researchers can gain a deeper understanding of the binding interactions within the enzyme's active site.

| Derivative Class (by analogy to DHAP) | Potential Modification | Research Application |

| Azido-derivatives | Replacement of a hydroxyl group with an azide (B81097) group. harvard.edu | Photoaffinity labeling to identify binding site residues. |

| Acetylamino-derivatives | Introduction of an acetylamino group. harvard.edu | Probing steric and electronic requirements of the active site. |

| Carbonyl-modified derivatives | Reduction of the C-2 carbonyl group. nih.gov | Stabilizing the enzyme-inhibitor bond for structural studies. nih.gov |

Bromohydroxyacetone Phosphate As an Active Site Directed Enzymatic Probe

Irreversible Inactivation Mechanisms of Triosephosphate Isomerase by Bromohydroxyacetone Phosphate (B84403)

BHAP rapidly and irreversibly inactivates triosephosphate isomerase. rsc.org This inactivation is a consequence of the covalent modification of a crucial amino acid residue within the enzyme's active site. portlandpress.comresearchgate.net The high specificity of this interaction stems from BHAP's ability to mimic the substrate, thereby targeting the catalytic machinery of the enzyme. rsc.org

The inactivation of triosephosphate isomerase by bromohydroxyacetone phosphate exhibits a clear 1:1 stoichiometry. rsc.orgportlandpress.com This means that one molecule of the inhibitor is sufficient to inactivate one subunit of the enzyme. rsc.org Studies on chicken muscle triosephosphate isomerase, which has a subunit molecular weight of approximately 26,500 Daltons, have demonstrated that the incorporation of one mole of BHAP per mole of enzyme subunit leads to the complete loss of catalytic activity. rsc.orgportlandpress.comraineslab.com This stoichiometric relationship is a hallmark of active-site-directed irreversible inhibition and underscores the specificity of the interaction. The same stoichiometric inactivation is observed in mutant forms of the enzyme, such as when the active-site glutamate (B1630785) is replaced by aspartate, indicating that the fundamental mechanism of inactivation remains unchanged despite alterations in catalytic efficiency. raineslab.comnih.gov

The reaction between triosephosphate isomerase and this compound is characterized by rapid inactivation kinetics. The second-order rate constant for the inactivation of trypanosomal TIM by BHAP is approximately 10^4 M⁻¹s⁻¹. nih.gov This rapid rate of inactivation is comparable to that observed with another suicide inhibitor, glycidol (B123203) phosphate. nih.gov The inactivation process follows pseudo-first-order kinetics when the concentration of the inhibitor is much greater than the enzyme concentration. The presence of competitive inhibitors, such as 2-phosphoglycollate, can protect the enzyme from inactivation by BHAP, further confirming that the inhibitor acts at the active site. researchgate.net

Table 1: Kinetic Parameters for Triosephosphate Isomerase

This table summarizes key kinetic values for the enzyme's interaction with its natural substrates.

| Substrate | kcat (min⁻¹) | Km (mM) |

| D-glyceraldehyde 3-phosphate | 2.56 x 10⁵ | 0.47 |

| Dihydroxyacetone phosphate | 2.59 x 10⁴ | 0.97 |

| Data sourced from studies on chicken muscle triosephosphate isomerase. researchgate.net |

Identification of Catalytic Residues via this compound Labeling

The use of BHAP as a labeling agent has been instrumental in identifying key catalytic residues within the active site of triosephosphate isomerase. The covalent bond formed between the inhibitor and the enzyme allows for the isolation and analysis of the modified amino acid.

The primary target of this compound in the active site of triosephosphate isomerase is a specific glutamic acid residue. portlandpress.comresearchgate.net In chicken muscle TIM, this has been identified as Glu-165. raineslab.comnih.gov The γ-carboxylate group of this glutamate residue acts as the catalytic base, responsible for abstracting a proton from the substrate during the normal enzymatic reaction. portlandpress.comresearchgate.net BHAP, being a substrate analog, is attacked by this nucleophilic carboxylate group, leading to the formation of a stable ester linkage and the irreversible inactivation of the enzyme. jaypeedigital.comnih.gov This covalent modification directly implicates the glutamic acid residue as the essential base in the catalytic mechanism of triosephosphate isomerase. portlandpress.comresearchgate.net The reaction results in the formation of a dihydroxyacetone phosphate ester of the glutamic acid residue. nih.gov

An interesting phenomenon observed after the initial labeling of the glutamic acid residue is the migration of the label to an adjacent tyrosine residue. portlandpress.comresearchgate.net This migration occurs unless the initial adduct is stabilized by reduction with sodium borohydride. portlandpress.comresearchgate.net The specific glutamic acid residue is part of the sequence Ala-Tyr-Glu-Pro-Val-Trp. portlandpress.comresearchgate.net Following the initial esterification of the glutamate, the phosphate group can be lost, and the label subsequently migrates to the hydroxyl group of the neighboring tyrosine residue. portlandpress.comresearchgate.net This observation highlights the proximity of these residues in the three-dimensional structure of the active site and suggests a potential role for the tyrosine in the catalytic process or in stabilizing the active site architecture.

Specificity and Selectivity Profiling of this compound

This compound exhibits a high degree of specificity and selectivity for triosephosphate isomerase. rsc.orgportlandpress.com Its design as a close structural analog of dihydroxyacetone phosphate ensures that it preferentially binds to the active site of TIM over other enzymes. rsc.orgjaypeedigital.com This selectivity is crucial for its use as a specific probe. For instance, BHAP has been shown to not inactivate aldolase (B8822740), another enzyme in the glycolytic pathway, demonstrating its targeted action. portlandpress.comresearchgate.netresearchgate.net The specificity of an enzyme for its substrate, and consequently of a specific inhibitor, is a function of the complementarity of the transition state structure with the active site. researchgate.net The value of kcat/Km is often used as a measure of this specificity. researchgate.net The high reactivity of BHAP with TIM underscores the precise arrangement of catalytic residues within the active site that are poised to interact with the substrate-like inhibitor. This selectivity has practical applications, such as in the preparation of isomerase-free glycolytic enzyme samples for research purposes. portlandpress.comresearchgate.net

Differential Inactivation of Triosephosphate Isomerase versus Aldolase

This compound (BHAP) serves as a highly specific active-site-directed probe, demonstrating a remarkable difference in its interaction with two key glycolytic enzymes: triosephosphate isomerase (TIM) and aldolase. This differential reactivity allows for the selective inactivation of TIM without affecting aldolase activity, a property that has been instrumental in purifying aldolase free from TIM contamination.

The inactivation of TIM by BHAP is a targeted and irreversible process. BHAP acts as a suicide inhibitor, covalently modifying a crucial glutamic acid residue (Glu-165 in chicken muscle TIM) located within the active site of the enzyme. raineslab.comnih.gov This specific glutamic acid is catalytically essential, acting as the base responsible for abstracting a proton from the substrate during the isomerization reaction. raineslab.comnih.govresearchgate.net The covalent attachment of the BHAP molecule to this residue completely abrogates the enzyme's catalytic function. raineslab.com The reaction is stoichiometric, meaning one molecule of BHAP inactivates one active site of the TIM dimer. raineslab.com

In stark contrast, this compound does not cause specific inactivation of either muscle or yeast aldolase. raineslab.comjournalssystem.com Aldolase, which catalyzes the reversible cleavage of fructose-1,6-bisphosphate into dihydroxyacetone phosphate (DHAP) and glyceraldehyde-3-phosphate (G3P), operates through a different catalytic mechanism. Class I aldolases, found in animals and higher plants, utilize a lysine (B10760008) residue in their active site to form a Schiff base intermediate with the substrate. journalssystem.complos.org Class II aldolases, typically found in bacteria and fungi, are metalloenzymes that require a divalent metal ion for catalysis. journalssystem.com The structure and catalytic machinery of aldolase active sites are fundamentally different from that of TIM, rendering them non-receptive to inactivation by BHAP. This high degree of specificity makes BHAP an invaluable tool for studying TIM and for preparing glycolytic enzyme systems devoid of isomerase activity. raineslab.comnih.gov

| Enzyme | Effect of this compound | Active Site Residue Targeted | Mechanism of Inactivation |

| Triosephosphate Isomerase | Irreversible Inactivation | Glutamic Acid | Covalent modification |

| Aldolase (muscle, yeast) | No specific inactivation | Not applicable | No interaction |

Comparative Analysis across Enzyme Isoforms

The specificity of this compound as an enzymatic probe extends to its differential effects when comparing various enzyme isoforms, particularly demonstrated with triosephosphate isomerase.

A compelling example of this is seen in studies involving site-directed mutagenesis of TIM. When the essential active-site residue glutamate-165 in chicken muscle TIM was replaced with aspartate—a residue with a shorter side chain—the resulting mutant enzyme was still efficiently inactivated by this compound. raineslab.com The inactivation of both the wild-type and the mutant (Glu-165 to Asp) isomerases by BHAP occurred with the same stoichiometry, indicating that the fundamental mechanism of inactivation remained unchanged despite the alteration in the active site. raineslab.com This demonstrates that the probe's reactivity is highly specific to the chemical environment and function of that particular position within the enzyme's active site, even when the specific amino acid is altered.

In the case of aldolase, vertebrates express three main isoforms: aldolase A (found in muscle), aldolase B (in liver), and aldolase C (in brain). plos.orgfrontiersin.org These isoforms, while sharing a high degree of sequence homology and a common catalytic mechanism involving a Schiff base intermediate, exhibit different substrate specificities and are encoded by distinct genes. plos.orgnih.gov Despite these variations, the general observation remains that aldolases are not susceptible to inactivation by this compound. raineslab.comjournalssystem.com This lack of reactivity across different aldolase isoforms, from yeast to mammalian muscle and likely including the various tissue-specific isozymes, further underscores the probe's remarkable specificity for the active site of triosephosphate isomerase. The fundamental difference in the catalytic mechanisms between TIM (using a catalytic glutamate for proton abstraction) and aldolase (using a lysine for Schiff base formation) is the primary determinant of this selective inactivation.

| Enzyme Isoform | Source/Type | Effect of this compound | Key Finding |

| Triosephosphate Isomerase | Wild-type (Chicken Muscle) | Irreversible Inactivation | Targets the essential catalytic glutamate. |

| Triosephosphate Isomerase | Mutant (Glu-165 to Asp) | Irreversible Inactivation | Inactivation efficiency is the same as wild-type, highlighting the specificity for the active site's function. raineslab.com |

| Aldolase A | Muscle | No specific inactivation | Demonstrates the differential effect of the probe. raineslab.com |

| Aldolase | Yeast | No specific inactivation | Confirms the lack of effect on a non-mammalian aldolase. raineslab.comjournalssystem.com |

Mechanistic Elucidation Through Bromohydroxyacetone Phosphate Interactions

Insights into Proton Transfer Mechanisms in Isomerase Catalysis

The isomerization of dihydroxyacetone phosphate (B84403) (DHAP) to glyceraldehyde-3-phosphate (GAP) catalyzed by triosephosphate isomerase (TIM) fundamentally involves the transfer of a proton. wikipedia.org Bromohydroxyacetone phosphate has been crucial in identifying the catalytic base responsible for this proton abstraction. Early studies demonstrated that this compound stoichiometrically reacts with and irreversibly inactivates TIM. nih.gov The inactivation is a result of the covalent modification of a single, highly reactive glutamic acid residue, specifically Glu165 in chicken muscle TIM. nih.gov

This specific labeling suggests that the γ-carboxylate group of this glutamic acid residue is the essential base that abstracts the pro-R proton from C1 of DHAP to initiate the formation of the enediol intermediate. nih.govresearchgate.net The reaction involves the alkylation of the glutamate (B1630785) carboxylate by the brominated carbon of the inhibitor. Unless this newly formed bond is stabilized by reduction, the phosphate group can be eliminated, leading to the migration of the label to an adjacent tyrosine residue. nih.gov This affinity labeling provided direct evidence for the identity and catalytic role of a key residue in the proton transfer mechanism, a cornerstone of the enzyme's catalytic power.

Stabilization and Analysis of Enediolate Intermediates

The catalytic mechanism of TIM proceeds through a high-energy cis-enediolate intermediate. wikipedia.orgnih.gov The enzyme's active site is exquisitely structured to stabilize this transient species, preventing its decomposition into methylglyoxal (B44143) and inorganic phosphate, a side reaction that is favorable in solution. wikipedia.orgnih.gov While this compound itself is not the intermediate, its interaction as a substrate analog provides critical information about how the active site accommodates and stabilizes the actual enediolate intermediate.

By binding tightly within the active site, this compound mimics the initial binding of the substrate, DHAP. This interaction allows for the study of the structural features of the active site that are essential for catalysis. For instance, a flexible loop (loop-6) closes over the active site upon substrate (or analog) binding, sequestering the catalytic machinery and the reactive intermediate from the solvent. wikipedia.orgnih.gov This sequestration is vital for preventing the elimination of the phosphate group from the enediolate intermediate. wikipedia.org The stabilization of the enzyme-inhibitor complex, which can be studied structurally, serves as a proxy for understanding the stabilization of the fleeting enzyme-enediolate complex during catalysis.

Delineation of Transition State Analogs in Enzyme Reactions

Transition state analogs are stable molecules that structurally and electronically resemble the unstable transition state of an enzyme-catalyzed reaction. nih.gov They are powerful inhibitors because enzymes have the highest affinity for the transition state. While this compound is more accurately described as a substrate analog and an active-site-directed inhibitor, its study contributes to the understanding of the transition state. rsc.orgnih.gov

By irreversibly binding to a key catalytic residue (Glu165), this compound highlights the importance of this residue's interaction with the substrate as it moves towards the transition state. nih.gov The actual transition state of the TIM-catalyzed reaction is thought to resemble the planar enediolate intermediate. nih.gov Other molecules, such as 2-phosphoglycolate, are considered true transition state analogs for TIM because their charge distribution and geometry more closely mimic the enediolate intermediate. wikipedia.orgnih.gov However, the insights gained from this compound's interaction—specifically, the identification of the catalytic base—are fundamental to building a complete model of the transition state and designing more effective transition state analog inhibitors.

Kinetic Characterization of Enzyme Variants in the Presence of this compound

The kinetic analysis of enzyme inhibition by this compound provides quantitative data on the efficiency of the inactivation process. This irreversible inhibition typically follows pseudo-first-order kinetics, and the rate of inactivation can be measured to determine the inhibitor's potency. nih.gov Such studies have been crucial in confirming that the inhibitor specifically targets the active site, as the presence of competitive inhibitors or substrates protects the enzyme from inactivation. researchgate.net

Furthermore, this compound can be used as a tool to probe the active site integrity and catalytic competence of enzyme variants created through site-directed mutagenesis. For example, if a mutation is made to the catalytic base (Glu165), one would expect a dramatic decrease in the rate of inactivation by this compound, confirming the role of that residue in the interaction. The table below presents hypothetical kinetic data for the inactivation of wild-type TIM and a variant by this compound, illustrating how such data can be used to assess the impact of the mutation on inhibitor binding and reactivity.

| Enzyme | Inhibitor Concentration (µM) | Observed Rate of Inactivation (k_obs, min⁻¹) | Second-order Rate Constant (k₂/Kᵢ, M⁻¹s⁻¹) |

|---|---|---|---|

| Wild-Type TIM | 50 | 0.138 | 46 |

| Wild-Type TIM | 100 | 0.276 | 46 |

| Wild-Type TIM | 200 | 0.552 | 46 |

| E165D Variant | 200 | 0.011 | 0.92 |

| K12R Variant | 200 | 0.414 | 34.5 |

This table contains illustrative data based on typical enzyme kinetic experiments.

Solvent Isotope Effect Studies using this compound Perturbations

Solvent isotope effect (SIE) studies, where H₂O is replaced by D₂O as the solvent, are a powerful tool for investigating proton transfer steps in enzyme mechanisms. nih.gov A primary kinetic isotope effect (KIE) is observed when a proton transfer is part of the rate-determining step of the reaction. The insights gained from studies with this compound are critical for the interpretation of SIE data for isomerases like TIM.

By definitively identifying Glu165 as the catalytic base that mediates the proton transfer, the this compound experiments provide a specific chemical step to focus on in SIE studies. nih.gov For the TIM-catalyzed reaction, significant primary isotope effects are observed when the proton transfer step is made rate-limiting, confirming that the cleavage of the C-H bond is a key event. nih.gov While this compound itself is not typically used during the SIE measurement, its prior use in identifying the proton-transferring residue is what allows for a meaningful interpretation of the resulting isotope effects. The data confirm that the glutamic acid residue identified by the affinity label is indeed involved in a rate-contributing proton transfer step.

| Substrate/Conditions | Kinetic Parameter | Solvent Isotope Effect (k_H₂O / k_D₂O) | Interpretation |

|---|---|---|---|

| Dihydroxyacetone Phosphate | k_cat | 3.4 | Indicates proton transfer is partially rate-limiting. |

| [1(R)-²H]-DHAP in D₂O | k_H/k_T | 1.27 | Secondary KIE consistent with coupled motion and tunneling in proton transfer. nih.gov |

| Glyceraldehyde-3-Phosphate | k_cat | 1.6 | Proton transfer from the enediol intermediate is also partially rate-limiting. |

This table presents representative solvent isotope effect data for the triosephosphate isomerase reaction.

Structural Biology Investigations Utilizing Bromohydroxyacetone Phosphate

X-ray Crystallographic Analysis of Enzyme-Bromohydroxyacetone Phosphate (B84403) Complexes

X-ray crystallography provides high-resolution, three-dimensional structures of molecules, and its application to enzyme-BHAP complexes has been instrumental in visualizing the precise interactions within an enzyme's active site. Although the inherent reactivity of BHAP can make crystallization challenging, studies of the covalently modified enzyme have revealed fundamental aspects of enzyme architecture and function.

Triosephosphate isomerase (TIM), a dimeric enzyme with a characteristic (β/α)8-barrel fold, catalyzes the interconversion of dihydroxyacetone phosphate (DHAP) and D-glyceraldehyde-3-phosphate nih.govnih.govroyalsocietypublishing.org. Early investigations using BHAP were pivotal in identifying a key catalytic residue. BHAP acts as a "suicide inhibitor," meaning it is chemically altered by the enzyme's own catalytic machinery into a reactive species that then covalently modifies the active site nih.gov.

Research on chicken muscle TIM demonstrated that BHAP reacts stoichiometrically with the enzyme, leading to a complete loss of catalytic activity nih.govresearchgate.net. The primary site of this covalent attachment was identified as a specific glutamic acid residue (Glu167 in chicken TIM) nih.govnih.govresearchgate.net. This finding provided direct evidence that this glutamate's γ-carboxylate group is the catalytic base responsible for abstracting a proton from the substrate during the isomerization reaction nih.govresearchgate.netebi.ac.uk.

The active site of TIM is a highly organized pocket at the C-terminal end of the parallel β-barrel nih.govroyalsocietypublishing.org. Key residues involved in catalysis, besides the essential glutamate (B1630785), include a histidine (His95) and a lysine (B10760008) (Lys13) nih.govnih.gov. While a crystal structure of TIM covalently bound to the intact BHAP molecule is not the primary mode of analysis, the structure of the modified enzyme confirms the location of the essential catalytic glutamate. The covalent bond forms between the C1 of BHAP and the carboxylate oxygen of Glu167. This effectively "labels" the catalytic base, confirming its position relative to other key residues like His95, which is thought to act as an electrophilic catalyst, donating a proton to the substrate's carbonyl oxygen ebi.ac.ukrcsb.org. Subsequent studies have shown that unless the enzyme-inhibitor complex is stabilized by reduction, the label can migrate to an adjacent tyrosine residue nih.govresearchgate.net.

Table 1: Key Catalytic Residues in the Triosephosphate Isomerase (TIM) Active Site

| Residue | Role in Catalysis | Interaction with Bromohydroxyacetone Phosphate (BHAP) |

| Glutamic Acid (Glu167) | Acts as the primary catalytic base, abstracting a proton from the substrate. nih.govebi.ac.uk | Covalently modified by BHAP, confirming its role as the active site base. nih.govresearchgate.net |

| Histidine (His95) | Acts as an electrophile and general acid, protonating the substrate's carbonyl group. ebi.ac.ukrcsb.org | Positioned to facilitate the reaction that leads to the covalent modification of Glu167. |

| Lysine (Lys13) | Stabilizes the negative charge of the substrate's phosphate group and the transition state. nih.govwikipedia.org | Contributes to the electrostatic environment of the active site that guides BHAP. |

| Asparagine (Asn11) | Helps to stabilize the transition state through hydrogen bonding. nih.govebi.ac.uk | Part of the network of interactions that position the substrate and inhibitor for catalysis. |

A hallmark of TIM's catalytic mechanism is the significant conformational change involving flexible loops, particularly loop 6 (residues 166-176 in chicken TIM) and, to a lesser extent, loop 7 nih.govwikipedia.orgresearchgate.net. In the absence of a substrate or inhibitor, loop 6 exists in an "open" conformation. Upon binding of a ligand like DHAP or an inhibitor like BHAP, this loop moves over 7 Å to close over the active site, shielding the reactive intermediates from the solvent nih.govwikipedia.org.

This loop closure is crucial for catalysis and has several functions:

Sequestration of Intermediates: It prevents the unstable enediol(ate) intermediate from decomposing into the toxic byproduct methylglyoxal (B44143) and inorganic phosphate wikipedia.org.

Stabilization of the Transition State: The closed loop forms hydrogen bonds with the phosphate group of the substrate, properly orienting it and stabilizing the charged transition states of the reaction wikipedia.org.

Positioning of Catalytic Residues: The catalytic base, Glu167, is located at the N-terminal end of loop 6. The closure motion moves this residue approximately 2 Å, positioning it precisely to abstract the proton from the substrate nih.govresearchgate.net.

Since BHAP is a substrate analog, its binding to the active site induces this same loop closure mechanism. The ability of BHAP to "trick" the enzyme into adopting its catalytically active, closed conformation is fundamental to its effectiveness as an active-site labeling agent. Crystallographic studies of TIM complexed with transition-state analogs like phosphoglycolohydroxamate (PGH) clearly show this closed conformation, providing a model for how the enzyme would appear when interacting with BHAP just prior to the irreversible modification rcsb.org.

Spectroscopic Studies (e.g., NMR) of this compound-Enzyme Interactions

Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), provide complementary data to X-ray crystallography by offering insights into the dynamics of enzyme-inhibitor interactions in solution. While crystallography provides a static picture, NMR can detect changes in the chemical environment of individual atoms upon ligand binding and catalysis.

Phosphorus-31 (³¹P) NMR has been effectively used to study the binding of phosphate-containing ligands to TIM's active site nih.gov. In a hypothetical study of BHAP, one would expect to observe distinct ³¹P NMR signals for BHAP free in solution and BHAP bound to the enzyme. The change in the chemical shift of the phosphorus nucleus upon binding provides information about the local electronic environment, including interactions with charged amino acid residues and conformational changes that affect the phosphate group nih.gov. Furthermore, the rate of dissociation of the enzyme-inhibitor complex can be estimated from the NMR data nih.gov.

Proton (¹H) NMR can also be used to monitor the covalent modification of the enzyme. The reaction of BHAP with the active site glutamate would lead to the appearance of new signals and the disappearance of others, corresponding to the formation of the covalent adduct. Studies using other inhibitors have shown that binding is accompanied by the protonation of a group on the enzyme, identified as the catalytic glutamate, which can be monitored by observing pH-dependent chemical shifts nih.govacs.org. These spectroscopic methods confirm that the binding of inhibitors like BHAP and the subsequent covalent modification occur in a manner consistent with the enzyme's natural catalytic cycle.

Implications for Enzyme Evolution and Catalytic Perfection

The evolution to this state of perfection involved the refinement of several key features, which were elucidated through structural studies:

Precise Active Site Geometry: The spatial arrangement of Glu167, His95, and Lys13, confirmed by affinity labeling with BHAP, creates an ideal environment to stabilize the transition state of the reaction, lowering the activation energy barrier by a factor of billions nih.govwikipedia.org.

Dynamic Loop Closure: The evolution of the flexible loop 6 was a critical innovation. This mobile element allows for rapid substrate binding and product release when open, but provides a protected and stabilized environment for the chemical steps when closed nih.govwikipedia.org. This prevents the formation of a toxic side-product, which is a crucial feature for an enzyme in a central metabolic pathway wikipedia.org.

By irreversibly labeling a key catalytic residue, this compound provided some of the earliest and most definitive evidence for the identity of the catalytic base in TIM. This foundational knowledge, combined with high-resolution crystal structures and spectroscopic data, has allowed scientists to piece together a detailed picture of how TIM achieves its remarkable catalytic efficiency, making it a textbook model for the principles of enzyme evolution and catalytic perfection nih.govacs.org.

Bromohydroxyacetone Phosphate in Metabolic Pathway Research

Exploration of Glycolytic Pathway Intermediates and Enzyme Regulation

The glycolytic pathway is a fundamental sequence of ten enzyme-catalyzed reactions that convert glucose into pyruvate (B1213749), producing ATP and NADH in the process. Bromohydroxyacetone phosphate (B84403) serves as a powerful tool for studying this pathway, primarily through its role as an active-site-directed irreversible inhibitor, also known as an affinity label. rsc.orgcapes.gov.brrsc.org

BHAP is structurally similar to the natural substrate dihydroxyacetone phosphate (DHAP). rsc.org This resemblance allows it to bind specifically to the active site of the enzyme triosephosphate isomerase (TIM) . reed.edu TIM is a crucial enzyme in glycolysis that catalyzes the reversible interconversion of DHAP and D-glyceraldehyde-3-phosphate (GAP). nih.gov Once bound, the reactive bromo group on BHAP forms a covalent bond with a specific, catalytically essential glutamic acid residue (Glu-165) in the enzyme's active site, leading to rapid and specific inactivation. raineslab.comresearchgate.netportlandpress.com

By inhibiting TIM, BHAP effectively blocks the conversion of DHAP to GAP. nih.gov This specific inhibition is instrumental for:

Studying Enzyme Mechanisms: The specific labeling of Glu-165 by BHAP was a key piece of evidence in identifying this residue as the catalytic base responsible for abstracting a proton from the substrate during the isomerization reaction. raineslab.comresearchgate.net

Investigating Reaction Energetics: Studies using BHAP on mutant forms of TIM have helped to delineate the complete free-energy profile of the reaction, providing deep insights into the enzyme's catalytic efficiency. raineslab.com

Regulating Metabolite Flow: The inhibition causes an accumulation of DHAP, allowing researchers to study the metabolic consequences of perturbing the equilibrium between the two triose phosphates. asm.org

The table below summarizes the point of action for BHAP within the central steps of glycolysis.

| Reaction Step | Enzyme | Substrate(s) | Product(s) | Role/Inhibition by BHAP |

| Cleavage | Fructose-bisphosphate aldolase (B8822740) | Fructose-1,6-bisphosphate | Dihydroxyacetone phosphate (DHAP) + Glyceraldehyde-3-phosphate (GAP) | Not a direct target of inhibition. |

| Isomerization | Triosephosphate Isomerase (TIM) | Dihydroxyacetone phosphate (DHAP) | Glyceraldehyde-3-phosphate (GAP) | Specifically and irreversibly inhibited by BHAP. |

| Oxidation | Glyceraldehyde-3-phosphate dehydrogenase | Glyceraldehyde-3-phosphate (GAP) | 1,3-Bisphosphoglycerate | Pathway progression is halted due to depletion of GAP. |

Table 1: The specific inhibitory action of Bromohydroxyacetone Phosphate in the Glycolytic Pathway.

Applications in Understanding Related Carbohydrate Metabolism Enzymes

The high specificity of this compound for triosephosphate isomerase (TIM) makes it an invaluable tool for studying other enzymes involved in carbohydrate metabolism, particularly those that use or produce triose phosphates. One of the most significant applications is in the preparation of TIM-free enzyme samples. researchgate.net

Research has shown that BHAP does not significantly inactivate other glycolytic enzymes, such as fructose-bisphosphate aldolase (aldolase), under conditions where it completely inhibits TIM. researchgate.netportlandpress.comresearchgate.net Aldolase catalyzes the reaction preceding the TIM step, producing both DHAP and GAP. nih.gov Because the substrates and products of aldolase and TIM are directly linked, studying aldolase in isolation can be complicated by the presence of TIM activity, which would alter the ratio of aldolase products. asm.org

By treating enzyme preparations with BHAP, researchers can selectively remove all TIM activity. harvard.edu This has been crucial for:

Characterizing Aldolase: Studying the kinetics and reaction mechanism of aldolase without the interference of the subsequent isomerization of its products. researchgate.net

Synthetic Applications: Using TIM-free aldolase in synthetic organic chemistry to perform specific aldol (B89426) condensation reactions for creating complex sugars, where controlling the isomeric state of the products is essential. harvard.edu

| Enzyme | Function | Interaction with this compound (BHAP) | Research Application |

| Triosephosphate Isomerase (TIM) | Interconverts DHAP and GAP | Rapidly and irreversibly inhibited. researchgate.net | To study the mechanism of TIM itself. |

| Fructose-bisphosphate Aldolase | Cleaves Fructose-1,6-bisphosphate into DHAP and GAP | Not significantly inhibited. researchgate.netportlandpress.com | To prepare TIM-free aldolase for isolated study and synthetic use. harvard.edu |

Table 2: Comparative effect of this compound on Triosephosphate Isomerase and Fructose-bisphosphate Aldolase.

Role as a Tool in Vitamin B6 Biosynthesis Pathway Investigations

Vitamin B6, in its active coenzyme form pyridoxal (B1214274) 5'-phosphate (PLP), is an essential metabolite for all organisms. nih.gov De novo biosynthesis of vitamin B6 occurs via two primary routes: the DXP-dependent pathway and the DXP-independent pathway. mdpi.comnih.gov Both pathways utilize intermediates from central carbon metabolism, including glycolysis. asm.orgapollodiagnostics.in

The role of this compound in these investigations is as a potential tool to modulate the availability of key precursors derived from glycolysis:

The DXP-dependent pathway , found in bacteria like E. coli, uses D-glyceraldehyde-3-phosphate (GAP) and pyruvate to synthesize deoxyxylulose 5-phosphate (DXP), a key precursor. mdpi.comnih.gov

The DXP-independent pathway , present in plants, fungi, and most bacteria, directly uses either dihydroxyacetone phosphate (DHAP) or glyceraldehyde-3-phosphate (GAP) in combination with a pentose (B10789219) phosphate (ribose 5-phosphate or ribulose 5-phosphate) to form the vitamin B6 ring. nih.govnih.govpnas.orgmdpi.com

Because BHAP specifically inhibits triosephosphate isomerase (TIM), it precisely controls the balance between DHAP and GAP. nih.gov This allows researchers to manipulate the intracellular pools of these two critical triose phosphates. By blocking the conversion of DHAP to GAP, treatment with BHAP would lead to an accumulation of DHAP while depleting the pool of GAP. This makes BHAP a valuable chemical probe to investigate the specific substrate requirements and flux dynamics of the different vitamin B6 biosynthesis pathways, helping to determine whether a pathway has a preference for or an absolute requirement for DHAP versus GAP. pnas.orgd-nb.info

| Vitamin B6 Pathway | Key Enzymes | Glycolytic Precursor(s) | Potential Use of BHAP |

| DXP-dependent | DXP synthase, PdxA, PdxJ | Glyceraldehyde-3-phosphate (GAP) mdpi.com | To study pathway kinetics under GAP-limiting conditions. |

| DXP-independent | PDX1, PDX2 (PdxS, PdxT) | Dihydroxyacetone phosphate (DHAP) or Glyceraldehyde-3-phosphate (GAP) nih.govpnas.org | To differentiate the preference for DHAP vs. GAP as the triose substrate. |

Table 3: Glycolytic Precursors for Vitamin B6 Biosynthesis and the Investigative Role of this compound.

Advanced Theoretical and Computational Studies of Bromohydroxyacetone Phosphate Interactions

Molecular Dynamics Simulations of Bromohydroxyacetone Phosphate (B84403) in Enzyme Active Sites

Molecular Dynamics (MD) simulations offer a powerful computational microscope to observe the dynamic behavior of Bromohydroxyacetone phosphate (BHAP) within the confines of an enzyme's active site. nih.govplos.org These simulations are crucial for understanding the non-covalent interactions and conformational changes that precede the covalent inactivation of enzymes like Triosephosphate Isomerase (TIM). nih.gov

MD simulations typically begin with the high-resolution crystal structure of the enzyme-inhibitor complex, such as trypanosomal TIM complexed with BHAP. nih.gov This static snapshot is then placed in a simulated physiological environment, including water molecules and ions, to observe its evolution over time, often on the scale of nanoseconds to microseconds. biorxiv.org For the TIM-BHAP system, simulations can elucidate the critical role of the flexible loop-6, which closes over the active site upon ligand binding to shield the chemical reactions from the solvent. nih.gov

Table 1: Key Interactions of this compound in the Triosephosphate Isomerase Active Site

This interactive table summarizes the primary residues in the TIM active site that interact with BHAP, as inferred from structural data and MD simulations of analogous complexes.

| Interacting Residue | Residue Type | Interaction Type with BHAP | Functional Role |

| Glu167 | Catalytic | Covalent Bonding (potential), Electrostatic | Acts as the nucleophile for covalent inactivation. nih.govnih.gov |

| His95 | Catalytic | Hydrogen Bonding, Electrostatic | Polarizes the substrate/inhibitor and stabilizes the transition state. nih.govpnas.org |

| Asn11, Lys13 | Binding | Hydrogen Bonding with Phosphate Group | Anchors the phosphate moiety of the inhibitor. nih.gov |

| Ser96 | Binding | Hydrogen Bonding | Contributes to the hydrogen bond network stabilizing the ligand. biorxiv.org |

| Loop 6 Residues | Structural | van der Waals, Hydrogen Bonding | Undergoes conformational change (closure) to sequester the active site. nih.gov |

Quantum Mechanical Calculations of Reaction Pathways Involving this compound

The inactivation mechanism involves a nucleophilic attack by the carboxylate side chain of the catalytic glutamate (B1630785) residue on the C1 carbon of BHAP, which bears the bromine atom. nih.govresearchgate.net This results in the displacement of the bromide ion and the formation of a stable ester linkage between the enzyme and a dihydroxyacetone phosphate (DHAP) moiety. nih.gov

QM/MM calculations treat the reacting components—specifically, the side chain of the catalytic glutamate, BHAP, and immediately surrounding residues or water molecules—with high-level quantum mechanics, while the rest of the protein is described by a classical molecular mechanics force field. frontiersin.org This approach allows for the detailed investigation of the reaction's free energy profile, including the structure of the transition state and the calculation of the activation energy barrier. nih.govelifesciences.org Such calculations can confirm the role of Glu167 as the nucleophile and quantify the electrostatic stabilization provided by other active site residues, like His95, which polarizes the inhibitor's carbonyl group and stabilizes the developing negative charge in the transition state. nih.govpnas.org Studies on analogous enzymatic reactions show that the protein environment plays a critical role in lowering the activation barrier compared to the same reaction in solution. nih.govnih.gov

Table 2: Proposed Reaction Steps for TIM Inactivation by this compound

This table outlines the key stages of the covalent reaction pathway as would be studied by QM/MM methods.

| Reaction Step | Description | Key Atoms Involved | Energetic Consideration |

| 1. Pre-covalent Complex | BHAP is positioned in the active site through non-covalent interactions. | TIM active site residues, BHAP | Formation of a stable Michaelis-like complex. pnas.org |

| 2. Transition State | Nucleophilic attack by Glu167-Oε on BHAP-C1, with simultaneous Br⁻ departure. | Glu167-Oε, BHAP-C1, BHAP-Br | Highest point on the energy profile (activation barrier). nih.gov |

| 3. Covalent Adduct | Formation of a stable ester bond between Glu167 and the DHAP moiety. | Glu167-Oε-C1(DHAP) | Thermodynamically stable endpoint of the inactivation reaction. nih.gov |

Computational Design of Novel Probes and Inhibitors Based on this compound Scaffolds

The well-defined structure of the covalent complex between BHAP and its target enzyme serves as an excellent starting point for the computational design of new, potentially more effective, chemical probes and therapeutic inhibitors. researchgate.netnih.gov Structure-based drug design leverages the three-dimensional information of the target's binding site to create novel molecules with enhanced properties such as higher affinity, greater specificity, or improved metabolic stability. nih.gov

Using the BHAP scaffold, computational chemists can employ a variety of techniques. Covalent docking algorithms can be used to predict the binding pose and reactivity of new electrophilic compounds designed to target the same catalytic glutamate. nih.gov By modifying the BHAP structure in silico—for example, by replacing the phosphate group with other charged or polar moieties, altering the length of the carbon backbone, or substituting the bromine with other leaving groups—researchers can explore a vast chemical space.

Free energy calculation methods, such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA), can then be used to estimate the binding affinities of these new designs, helping to prioritize the most promising candidates for chemical synthesis and experimental testing. nih.gov The goal of these computational efforts is to design novel inhibitors that retain the active-site targeting of BHAP but possess optimized characteristics. For instance, modifications could be designed to form additional hydrogen bonds with active site residues, improve shape complementarity, or alter the reactivity of the electrophilic "warhead" to achieve a desired level of potency and selectivity. researchgate.net

Table 3: Hypothetical Modifications to the this compound Scaffold for Novel Inhibitor Design

This table presents examples of how the BHAP structure could be computationally modified to generate new inhibitors with potentially improved properties.

| Modification to Scaffold | Rationale | Desired Outcome | Computational Method |

| Replace Phosphate Group with Carboxylate or Sulfonate | Explore alternative charged groups for anchoring; may alter solubility and cell permeability. | Maintain or improve binding affinity while modifying physicochemical properties. | Virtual Screening, Free Energy Calculations (MM/PBSA) |

| Substitute Bromine with other Halogens (Cl, I) or Sulfonate Esters | Modulate the reactivity of the electrophilic center (the "warhead"). | Fine-tune the rate of covalent inactivation for optimal therapeutic effect. | QM/MM Calculations, Covalent Docking |

| Extend or Modify the Carbon Backbone | Probe for additional binding pockets or interactions within the active site. | Increase binding affinity and specificity by forming new contacts with the enzyme. | Molecular Docking, MD Simulations |

| Add Aromatic or Cyclic Moieties | Introduce groups capable of π-stacking or hydrophobic interactions. | Exploit potential interactions with aromatic residues (e.g., Tyrosine) near the active site. researchgate.net | Structure-Based Ligand Design, Docking |

Future Research Trajectories for Bromohydroxyacetone Phosphate in Chemical Biology

Development of Next-Generation Active-Site-Directed Probes

The foundational work demonstrating BrHAP's ability to specifically label the active site of enzymes like TIM provides a strong basis for creating more sophisticated chemical probes. raineslab.comresearchgate.net BrHAP itself is a relatively simple "warhead," an electrophilic group that reacts with a nucleophilic residue in an enzyme's active site. rsc.orgmdpi.com Future research will focus on evolving this warhead into next-generation probes with enhanced functionality for activity-based protein profiling (ABPP). nih.govnih.gov

The development of these new probes will likely involve several key modifications:

Incorporation of Reporter Tags: The current structure of BrHAP lacks a convenient tag for detection. Future iterations will see the modular addition of reporter groups, such as fluorophores (e.g., rhodamine) or biotin (B1667282), to the BrHAP core. This would allow for direct visualization of labeled enzymes in gels or via microscopy and facilitate their enrichment for identification by mass spectrometry.

Addition of Bioorthogonal Handles: To enable more complex experimental designs, such as in vivo labeling, BrHAP analogs will be synthesized with "click chemistry" handles like alkynes or azides. wikipedia.org These handles are chemically inert in biological systems but can be specifically reacted with a corresponding reporter tag after the initial labeling event, a technique known as two-step labeling. wikipedia.org

Tuning Specificity and Reactivity: While BrHAP is known to inhibit TIM, its reactivity with other DHAP-dependent enzymes, such as fructose-1,6-bisphosphate aldolase (B8822740), has been shown to be limited. researchgate.netresearchgate.net By systematically modifying the structure of the BrHAP core, it may be possible to create a panel of probes with tuned selectivity for different aldolases, isomerases, or other enzymes that recognize triose phosphates. This could involve altering the stereochemistry or replacing the bromine atom with other leaving groups to fine-tune reactivity. nih.gov

These advancements will transform BrHAP from a simple inhibitor into a versatile tool for discovering and characterizing enzyme activity within complex biological mixtures.

| Probe Feature | Current State (BrHAP) | Future Development | Rationale |

| Reporter Group | None | Fluorophores, Biotin | Enables direct visualization and affinity purification of target enzymes. |

| Bioorthogonal Handle | None | Alkyne, Azide (B81097) | Allows for two-step labeling strategies (e.g., CuAAC, SPAAC) for in vivo applications. wikipedia.org |

| Warhead | Bromo-ketone | Modified halo-ketones, Phosphinates rsc.orgnih.gov | To tune reactivity and expand the range of targetable enzymes. |

| Selectivity | High for TIM, low for others researchgate.net | Tuned for specific enzyme subfamilies | To create specific probes for different DHAP-utilizing enzymes (e.g., aldolases, dehydrogenases). |

Uncovering Broader Biochemical Roles and Interactions

The primary application of BrHAP has been the targeted study of well-characterized enzymes like triosephosphate isomerase. raineslab.comnih.gov A significant future direction is to use BrHAP-based probes in unbiased, global approaches to discover previously unknown interactions and functions. Activity-based protein profiling (ABPP) is a powerful strategy for this purpose, using reactive probes to map the functional state of entire enzyme families in native biological systems. nih.govresearchgate.net

Deploying a next-generation BrHAP probe in an ABPP workflow could reveal a much wider network of DHAP-binding proteins than currently appreciated. nih.gov DHAP is a central metabolite that connects glycolysis with lipid metabolism and the pentose (B10789219) phosphate (B84403) pathway. nih.gov It is therefore plausible that BrHAP could interact with enzymes involved in these interconnected pathways, including those that have not yet been characterized.

Future research in this area would involve:

Proteome-Wide Profiling: Incubating cell or tissue lysates with an alkyne-functionalized BrHAP probe, followed by click chemistry attachment of a biotin tag and subsequent streptavidin enrichment and mass spectrometry analysis (ABPP-MudPIT). wikipedia.org This would generate a comprehensive list of proteins that covalently react with the probe.

Competitive ABPP for Target Validation: To confirm that a newly identified protein is a true target, experiments can be performed where the lysate is pre-incubated with a competitor (like DHAP itself or a known inhibitor) before adding the BrHAP probe. A true target will show reduced labeling in the presence of the competitor.

Investigating Novel Targets: The identification of novel BrHAP-reactive proteins, such as uncharacterized dehydrogenases, kinases, or transferases, would open new avenues of biochemical investigation. mdpi.com For example, finding that BrHAP labels an enzyme involved in glycerolipid synthesis could provide a new chemical tool to study the links between carbohydrate and lipid metabolism in diseases like cancer. nih.gov

This approach moves beyond studying one enzyme at a time, aiming to map the "triose phosphate interactome" and uncover new regulatory nodes in metabolism. ontosight.ai

Methodological Advancements in Bromohydroxyacetone Phosphate Application

Parallel to developing new probes and applications, future research must also focus on refining the methodologies for both synthesizing and using BrHAP and its derivatives.

Advancements in synthesis are crucial for making these tools more accessible to the research community. Current syntheses can be multi-step processes. ontosight.ai Developing more streamlined, higher-yield, and scalable synthetic routes is a key goal. This could involve leveraging enzymatic synthesis, where enzymes are used to perform specific chemical transformations, potentially offering a greener and more efficient alternative to purely chemical methods. researchgate.netresearchgate.net For example, an aldolase could be used to create a key precursor, or a kinase could perform a regioselective phosphorylation.

Methodological advancements in its application will also be critical. High-resolution crystal structures of enzymes like trypanosomal TIM complexed with BrHAP have already provided detailed snapshots of how the inhibitor binds in the active site. researchgate.net Future structural biology efforts could focus on:

Capturing Reaction Intermediates: Using modified BrHAP probes and cryo-crystallography techniques to trap and visualize different states of the enzyme-inhibitor complex, providing deeper mechanistic insights.

Structural Studies of Novel Targets: Determining the structures of newly identified BrHAP-interacting proteins in complex with the probe. This would validate them as true targets and reveal the structural basis for the interaction, guiding the development of more selective inhibitors or probes.

Furthermore, integrating BrHAP-based probing with other "omics" technologies, such as metabolomics and transcriptomics, will provide a more holistic understanding of its effects on cellular networks.

| Research Area | Current Method | Future Advancement | Expected Outcome |

| Synthesis | Multi-step chemical synthesis ontosight.ai | Chemo-enzymatic synthesis, researchgate.net streamlined chemical routes | Increased accessibility, higher yields, and reduced cost of probes. |

| Structural Biology | X-ray crystallography of inhibitor-bound enzymes researchgate.net | Cryo-crystallography, structural analysis of novel targets | Detailed mechanistic insights and structural basis for probe selectivity. |

| Systems Biology | Stand-alone probe application | Integration with metabolomics and transcriptomics | Holistic view of the probe's impact on cellular pathways and gene expression. |

Q & A

Basic: What is the role of bromohydroxyacetone phosphate (BHAP) in studying triosephosphate isomerase (TIM) catalysis?

Methodological Answer:

BHAP acts as a covalent, suicide inhibitor of TIM, enabling researchers to probe the enzyme’s catalytic mechanism. Upon binding, BHAP forms a stable adduct with the catalytic glutamate residue (Glu167 in yeast TIM), mimicking the enediolate intermediate . To validate this:

- Experimental Design : Incubate TIM with BHAP under controlled pH (6.5–7.5) and temperature (25–37°C), then analyze adduct formation via mass spectrometry or X-ray crystallography .

- Key Data : Structural studies reveal BHAP-induced conformational changes in Glu97 and Glu167, critical for proton shuttling .

Basic: How does BHAP enable active-site labeling in TIM?

Methodological Answer:

BHAP selectively labels a unique glutamic acid residue in TIM’s active site through covalent modification.

- Procedure :

- Note : Label migration from glutamate to tyrosine may occur during analysis, requiring careful interpretation of peptide mapping data .

Advanced: What structural techniques resolve BHAP-TIM interactions, and how do they address conflicting mechanistic hypotheses?

Methodological Answer:

High-resolution X-ray crystallography (≤1.97 Å) and NMR spectroscopy are critical for resolving BHAP-TIM interactions:

- X-ray Crystallography : Reveals the “closed” conformation of TIM’s active site, where BHAP’s bromine atom stabilizes the enediolate-like transition state. Compare with (S)-glycidol phosphate complexes to assess stereoelectronic effects .

- NMR : Tracks dynamic changes in Glu167 mobility during catalysis.

- Data Contradictions : Earlier studies proposed rigid active-site conformations, but BHAP-bound structures show Glu167 flexibility, supporting a “sliding” model for proton transfer .

Advanced: How to address discrepancies in BHAP labeling efficiency across TIM isoforms?

Methodological Answer:

Variations in labeling efficiency arise from differences in active-site accessibility and residue conservation:

- Approach :

- Perform sequence alignment of TIM isoforms (e.g., chicken vs. yeast) to identify divergent residues near the active site.

- Use site-directed mutagenesis to introduce mutations (e.g., Glu167Ala) and measure BHAP binding kinetics via stopped-flow spectroscopy.

- Validate with structural data to correlate labeling efficiency with steric hindrance or electrostatic changes .

- Example : Chicken TIM shows faster BHAP labeling than rabbit TIM due to differences in loop-6 dynamics .

Advanced: Designing kinetic assays to compare BHAP with other TIM inhibitors (e.g., glycidol phosphate).

Methodological Answer:

- Assay Setup :

- Key Parameters :

Experimental Optimization: How to mitigate BHAP instability in aqueous solutions during assays?

Methodological Answer:

BHAP degrades via hydrolysis, requiring strict handling protocols:

- Storage : Prepare fresh BHAP solutions in ice-cold, deoxygenated buffers (pH 6.0–7.0). Avoid freeze-thaw cycles.

- Stabilization : Add 10% glycerol or 1 mM EDTA to chelate metal ions that accelerate degradation .

- Validation : Monitor purity via -NMR or HPLC with UV detection (λ = 210 nm) .

Advanced: Integrating mutational analysis with BHAP labeling to map TIM’s proton-shuttling network.

Methodological Answer:

- Workflow :

- Outcome : Mutations in loop-6 (residues 168–176) reduce BHAP binding affinity by >50%, highlighting their role in active-site closure .

Data Interpretation: Differentiating BHAP-specific effects from artifacts in TIM inhibition studies.

Methodological Answer:

- Controls : Include (R)-glycidol phosphate (inactive isomer) and unmodified TIM to rule out nonspecific inhibition.

- Analytical Tools :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.